molecular formula C12H15ClN4 B3033941 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine CAS No. 1272854-37-1

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine

Cat. No.: B3033941
CAS No.: 1272854-37-1
M. Wt: 250.73
InChI Key: GQECXAZGOCZJAF-UHFFFAOYSA-N
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Description

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chloro-substituted imidazo[1,2-a]pyridine ring attached to a pyrrolidin-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.

    Attachment of the Pyrrolidin-3-amine Moiety: The final step involves the nucleophilic substitution reaction between the chlorinated imidazo[1,2-a]pyridine and pyrrolidin-3-amine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1-((6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl)dimethylamine: This compound has a similar imidazo[1,2-a]pyridine core but with different substituents.

    2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: This compound contains two imidazo[1,2-a]pyridine rings and is used in coordination chemistry.

Uniqueness

1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine is unique due to its specific structural features, including the presence of a pyrrolidin-3-amine moiety and a chloro-substituted imidazo[1,2-a]pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4/c13-9-1-2-12-15-11(8-17(12)5-9)7-16-4-3-10(14)6-16/h1-2,5,8,10H,3-4,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQECXAZGOCZJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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